

discovery and synthesis pathway of DprE1-IN-6

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Compound Focus: DprE1-IN-6

Cat. No.: S12870714

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How to Proceed with Your Research

Given that the specific information is not readily available, here are some strategies you can use to locate the required technical details:

- **Check Patent Literature:** The synthesis and characterization of novel compounds are often first disclosed in patent applications. Searching platforms like Google Patents, USPTO, or WIPO using "DprE1-IN-6" or its potential chemical name is highly recommended.
- **Search by Chemical Structure:** If you have the structure or a suspected CAS Registry Number, using a structure-based search on platforms like SciFinder or Reaxys can be the most direct method to find relevant publications or patents.
- **Contact Suppliers Directly:** Since "DprE1-IN-6" is a named inhibitor often supplied for research, companies that sell it (such as MedChemExpress, Selleckchem, etc.) may provide technical data sheets or even synthetic procedures upon request.
- **Consult Related Scientific Literature:** The search results confirm that DprE1 is a well-validated target, and research is very active [1]. The synthesis for similar inhibitors often involves complex heterocyclic chemistry, such as the construction of benzothiazole cores and subsequent derivatization [2] [3]. The methodologies below, while not specific to DprE1-IN-6, are representative of the approaches in the field.

Representative Experimental Protocols for DprE1 Inhibitors

The tables below summarize general experimental approaches for discovering and evaluating DprE1 inhibitors, based on the literature surveyed.

Table 1: Common In Silico Discovery Protocols for DprE1 Inhibitors

Protocol Step	Description	Key Software/Tools (with examples)
Target Preparation	Protein structure (e.g., PDB: 4KW5) is prepared by adding hydrogen atoms, assigning bond orders, and optimizing side-chain orientations.	Schrodinger Suite (Protein Preparation Wizard) [4] [5]
Ligand Preparation	Compound libraries are energy-minimized, and possible ionization states are generated at a specified pH.	Schrodinger Suite (LigPrep) [4]
Molecular Docking	Prepared ligands are docked into the active site of DprE1 to predict binding poses and affinity.	Glide [4] [5], CDOCKER [6]
Molecular Dynamics (MD) Simulations	The stability of the protein-ligand complex is assessed over time in a simulated biological environment.	Desmond [4], AMBER [5]
Binding Free Energy Calculation	The MM-GBSA method is used to calculate the free energy of binding from MD trajectories.	Prime/MM-GBSA [4] [5]

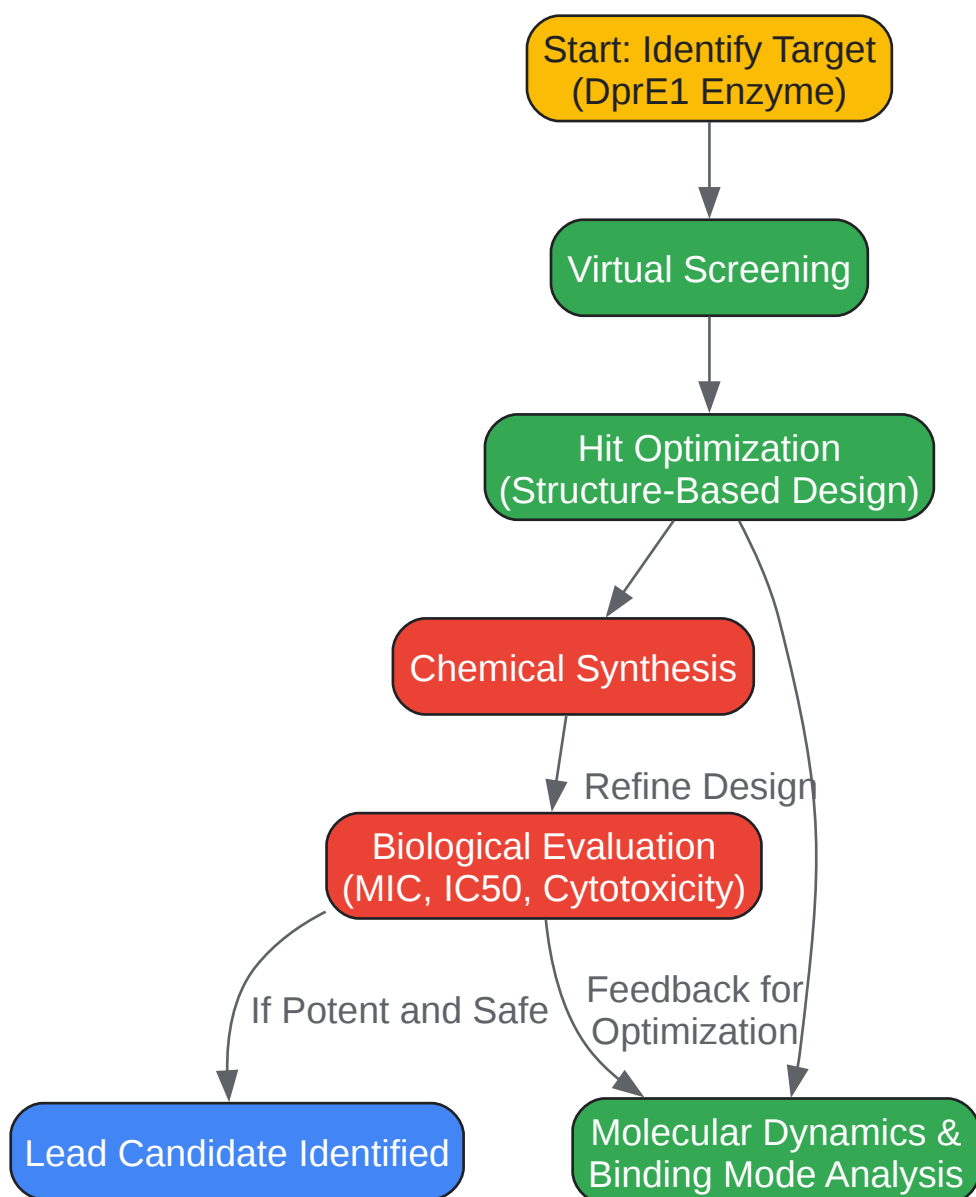
Table 2: Common In Vitro Biological Evaluation Protocols

Assay Type	Description	Key Parameters Measured
Antimycobacterial Activity	Determines the minimum concentration of compound required to inhibit the growth of <i>M. tuberculosis</i> (e.g., H37Rv strain).	Minimum Inhibitory Concentration (MIC) [2] [6]
Enzyme Inhibition Assay	Measures the direct inhibition of the DprE1 enzyme activity in a biochemical setting.	Half Maximal Inhibitory Concentration (IC50) [6]

Assay Type	Description	Key Parameters Measured
Cytotoxicity Assay	Evaluates the compound's toxicity against mammalian cell lines (e.g., NIH-3T3, HEK293).	Cytotoxic Concentration (CC50) / Selectivity Index (SI) [6] [5]

Diagram of a Generalized DprE1 Inhibitor Discovery Workflow

The following diagram illustrates a typical integrated workflow for discovering DprE1 inhibitors, combining computational and experimental methods as described in the literature.

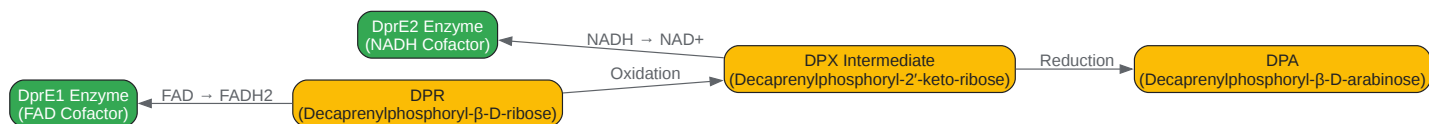


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Typical workflow for discovering DprE1 inhibitors, combining computational and experimental methods.

Diagram of DprE1 Enzyme Catalytic Mechanism

Understanding the enzyme's mechanism is crucial for inhibitor design. DprE1 catalyzes a key step in the biosynthesis of the mycobacterial cell wall.



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DprE1 catalytic mechanism: two-step epimerization via DPX intermediate for cell wall synthesis.

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